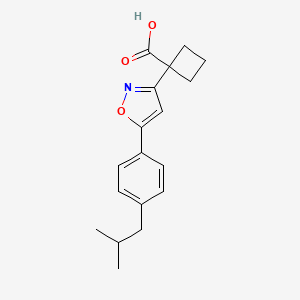

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid

Description

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a synthetic small-molecule compound featuring a cyclobutane core fused to an isoxazole ring substituted with a 4-isobutylphenyl group. Its structure combines a rigid cyclobutane scaffold with the heterocyclic isoxazole moiety, which is often associated with bioactivity in medicinal chemistry, such as anti-inflammatory or enzyme-inhibitory properties.

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-[5-[4-(2-methylpropyl)phenyl]-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C18H21NO3/c1-12(2)10-13-4-6-14(7-5-13)15-11-16(19-22-15)18(17(20)21)8-3-9-18/h4-7,11-12H,3,8-10H2,1-2H3,(H,20,21) |

InChI Key |

MSYPMNVCWYMVKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C3(CCC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its cyclobutane-isoxazole hybrid system. Below is a comparative analysis with selected analogs, focusing on structural features, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity: The target compound’s cyclobutane-isoxazole system is less conformationally flexible compared to the oxazolidinone-thiazole hybrid in the first analog . This rigidity may influence binding specificity in biological targets.

Bioactivity: While the analogs listed in exhibit antimicrobial or protease-inhibitory activity , the target compound’s bioactivity remains uncharacterized in accessible literature. Its isobutylphenyl group shares similarities with nonsteroidal anti-inflammatory drug (NSAID) scaffolds (e.g., ibuprofen derivatives), suggesting hypothetical COX-2 inhibition.

Research Findings and Limitations

- Synthetic Accessibility : The cyclobutane ring in the target compound likely requires photochemical [2+2] cycloaddition or strain-driven ring-closing metathesis, contrasting with the enzymatic or catalytic methods used for thiazole-containing analogs .

- Pharmacokinetic Predictions : Computational models (e.g., LogP calculations) suggest moderate lipophilicity (LogP ~3.2) for the target compound, comparable to the thiazole analogs (~2.8–3.5) . However, its smaller molecular weight (MW ~343 g/mol) may favor better bioavailability.

- Gaps in Evidence: No direct pharmacological data for the target compound exist in the provided evidence. Comparative analyses rely on structural extrapolation and analogous bioactivity patterns.

Biological Activity

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed exploration of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The cyclobutanecarboxylic acid moiety contributes to its structural uniqueness, potentially influencing its interaction with biological targets.

Structure Representation

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar in structure to 1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines. In particular:

- Cell Proliferation Inhibition : Studies indicate that isoxazole derivatives can inhibit cell proliferation in esophageal squamous cell carcinoma (ESCC) with IC50 values lower than 20 nmol/L, suggesting potent activity against this cancer type .

- Mechanism of Action : These compounds often act as tubulin polymerization inhibitors, arresting the cell cycle at the M phase and inducing apoptosis .

Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties. The presence of the isoxazole ring has been linked to the inhibition of inflammatory pathways:

- Cytokine Modulation : Compounds with similar structures have shown the ability to reduce pro-inflammatory cytokines, indicating a potential for treating inflammatory diseases .

Comparative Biological Activity

| Compound | Activity Type | IC50 (nmol/L) | Target |

|---|---|---|---|

| C11 | Anticancer | <20 | ESCC Cell Lines |

| 1 | Angiotensin Converting Enzyme Inhibitor | 0.07 | ACE |

| 5 | Anti-inflammatory | N/A | Cytokine Production |

Study on Isoxazole Derivatives

A recent study synthesized a library of isoxazole derivatives and evaluated their biological activities. Among them, a compound structurally similar to 1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid showed promising results in inhibiting cancer cell growth and modulating inflammatory responses.

Findings:

- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor sizes without significant toxicity, indicating a favorable therapeutic index .

- Mechanistic Insights : Further investigations revealed that these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.